molecular formula C25H40O4 B8264750 1-Benzyl 3-tert-butyl 2-undecylmalonate

1-Benzyl 3-tert-butyl 2-undecylmalonate

Cat. No.: B8264750
M. Wt: 404.6 g/mol
InChI Key: LQUDEQKYOJCYPY-UHFFFAOYSA-N
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Description

1-Benzyl 3-tert-butyl 2-undecylmalonate is a malonate ester derivative featuring three distinct substituents: a benzyl group at position 1, a tert-butyl group at position 3, and an undecyl (C11H23) chain at position 2. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where bulky ester groups are employed to modulate solubility, stability, or reactivity.

Properties

IUPAC Name

3-O-benzyl 1-O-tert-butyl 2-undecylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O4/c1-5-6-7-8-9-10-11-12-16-19-22(24(27)29-25(2,3)4)23(26)28-20-21-17-14-13-15-18-21/h13-15,17-18,22H,5-12,16,19-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUDEQKYOJCYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Benzyl tert-butyl Malonate (CAS 72594-86-6)
  • Structure : Propanedioic acid with benzyl (C6H5CH2–) and tert-butyl ((CH3)3C–) ester groups.
  • Molecular Formula : C14H18O4 (MW: 250.28 g/mol).
  • Key Properties :
    • Purity: 95% (industrial grade).
    • Density: 1.486 g/cm³.
    • Applications: Pharmaceutical intermediate for protecting carboxyl groups during synthesis .
  • Reactivity: tert-butyl esters are acid-labile, while benzyl esters require hydrogenolysis for deprotection.
1-Benzyl 3-tert-butyl Piperidine-1,3-dicarboxylate (GLPBIO)
  • Structure : Piperidine ring with benzyl and tert-butyl dicarboxylate groups.
  • Molecular Formula : C17H24N2O4 (MW: 320.38 g/mol).
  • Key Properties :
    • Purity: >98% (research grade).
    • Storage: 2–8°C, desiccated.
  • Applications : Intermediate in alkaloid synthesis or kinase inhibitor development .
1-Benzyl 3-tert-butyl Azetidine-1,3-dicarboxylate (CAS 1236144-51-6)
  • Structure : Azetidine (4-membered ring) with benzyl and tert-butyl esters.
  • Molecular Formula: C16H21NO4 (MW: 291.34 g/mol).
  • Key Properties :
    • Stability: Sensitive to prolonged light exposure.
    • Applications: Building block for strained heterocycles in drug discovery .
1-Benzyl 3-tert-butyl Piperazine-1,3-dicarboxylate (CAS 96558-17-7)
  • Structure : Piperazine (6-membered diamine ring) with benzyl and tert-butyl esters.
  • Molecular Formula : C17H24N2O4 (MW: 320.38 g/mol).
  • Key Properties :
    • Hazard: Irritant (H315, H319).
    • Storage: 2–8°C, desiccated.
  • Applications : Precursor for peptidomimetics or neurotransmitter analogs .

Comparative Analysis

Parameter 1-Benzyl 3-tert-butyl 2-undecylmalonate Benzyl tert-butyl Malonate Piperidine Derivative Azetidine Derivative
Molecular Weight (g/mol) ~450 (estimated) 250.28 320.38 291.34
Ester Groups Benzyl, tert-butyl, undecyl Benzyl, tert-butyl Benzyl, tert-butyl Benzyl, tert-butyl
Core Structure Malonate Malonate Piperidine Azetidine
Solubility Likely hydrophobic (due to C11 chain) Moderate in organic solvents Low (polar aprotic solvents) Low (polar aprotic solvents)
Stability Acid-sensitive (tert-butyl) Acid-sensitive Base-sensitive (piperidine N) Light-sensitive
Applications Surfactants, lipid-based drug carriers Pharmaceutical intermediates Kinase inhibitors Strained heterocycles

Key Research Findings

Synthetic Utility: Benzyl and tert-butyl esters are widely used for carboxyl protection. The undecyl chain in the target compound may enhance lipid solubility, making it suitable for nanoparticle formulations or prodrugs .

Reactivity Trends :

  • tert-butyl esters hydrolyze faster under acidic conditions than benzyl esters.
  • Long alkyl chains (e.g., undecyl) reduce crystallization tendencies, favoring amorphous solid dispersions in drug delivery .

Thermal Properties :

  • tert-butyl groups lower melting points compared to methyl esters.
  • Azetidine derivatives exhibit higher ring strain, increasing reactivity in cycloaddition reactions .

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